N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide
Overview
Description
“N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide” is a chemical compound with the CAS Number: 1042812-41-8 . It has a molecular weight of 291.75 and a molecular formula of C10H14ClN3O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O3S/c11-9-2-1-8 (7-10 (9)12)13-18 (15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.75 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide has been studied for its synthesis and antimicrobial properties. For instance, sulfonamides, including those with morpholine groups, have been synthesized and evaluated for antimicrobial potency against bacteria and fungi. These studies found that certain sulfonamide derivatives exhibited promising antimicrobial activity in laboratory settings (Janakiramudu et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the affinity and orientation of sulfonamide compounds at active enzyme sites. This research is crucial for understanding how these compounds interact with biological targets, which has implications in drug design and development (Janakiramudu et al., 2017).
Pro-apoptotic Effects in Cancer Cells
Some sulfonamide derivatives have been investigated for their pro-apoptotic effects in cancer cells. Research in this area focuses on how these compounds can induce cell death in cancerous cells, which is a critical aspect of cancer therapy (Cumaoğlu et al., 2015).
Conversion of Amino Alcohols into Morpholines
Research has explored using sulfinamides as temporary protecting/activating groups for converting amino alcohols into morpholines. This process has applications in synthesizing various chemical compounds, including potential drug candidates (Fritz et al., 2011).
Antagonists for CC-Chemokine Receptor 4
Studies have synthesized and examined indazole arylsulfonamides, including morpholine derivatives, as human CC-chemokine receptor 4 antagonists. These compounds have potential therapeutic applications in treating diseases where CCR4 is implicated (Procopiou et al., 2013).
Imaging Trivalent Cations in Living Cells
Morpholine-type naphthalimide chemsensors, which include N-p-chlorophenyl morpholine sulfonamide derivatives, have been developed for imaging trivalent metal ions in living cells. This research is significant in studying cellular processes and diagnosing diseases (Ye et al., 2019).
Antibiotic Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, a class member of sulfonamides, has been studied for its antimicrobial properties and its ability to modulate antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors affect n-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide is currently unavailable .
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S/c11-9-2-1-8(7-10(9)12)13-18(15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCWUXGNMSUYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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